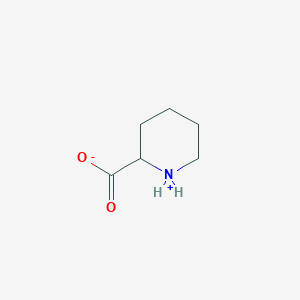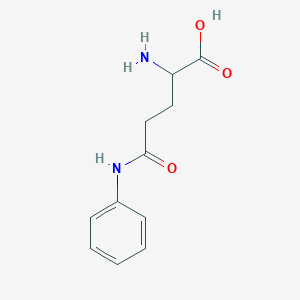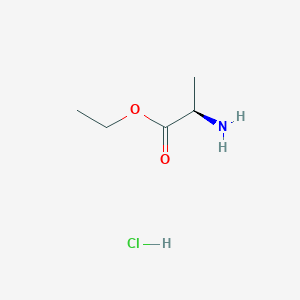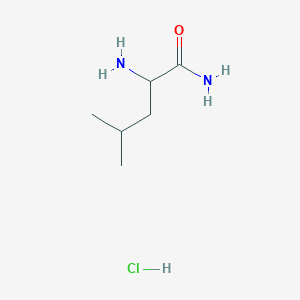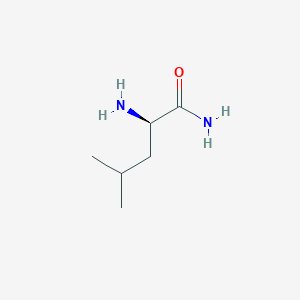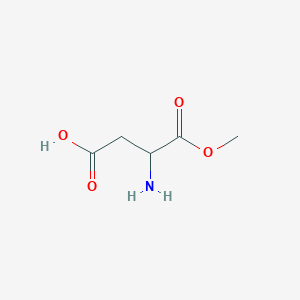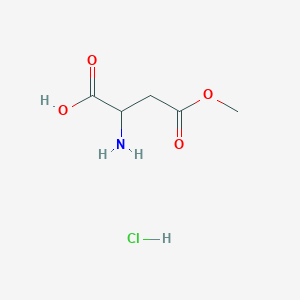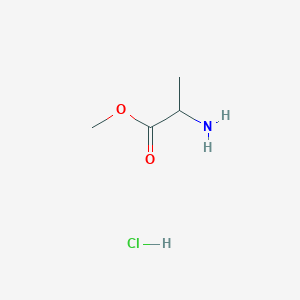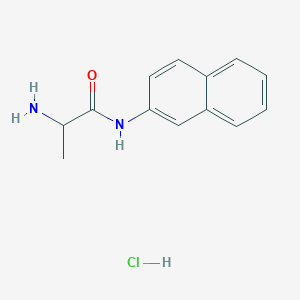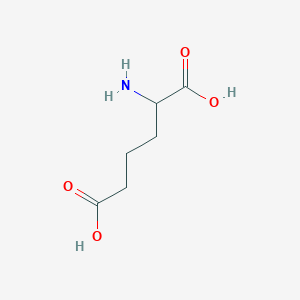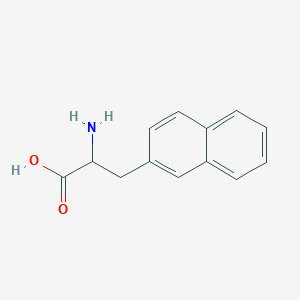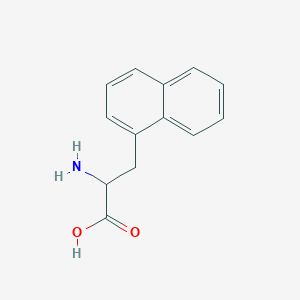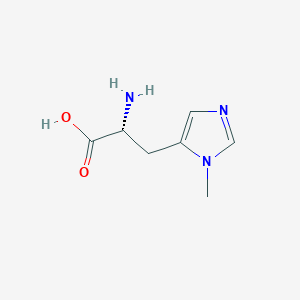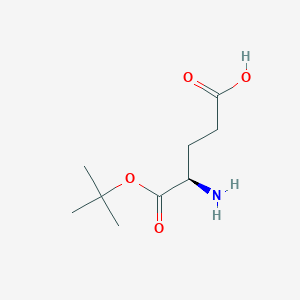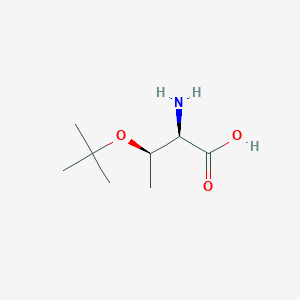
(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid” is a chemical compound with the CAS Number: 119323-52-3 . It has a molecular weight of 175.23 and its IUPAC name is (2R,3R)-2-amino-3-tert-butoxybutanoic acid .
Molecular Structure Analysis
The InChI code of this compound is 1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m1/s1 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación
Food Flavoring and Preservation
(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid and its derivatives are significant in the food industry. Branched aldehydes, which can be derived from amino acids including (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, are crucial for flavor in various food products. The production and degradation of these aldehydes from amino acids influence the formation of flavors in both fermented and non-fermented products. Understanding the generation pathways of these compounds is essential for controlling the formation of desired flavor levels in food products (Smit, Engels, & Smit, 2009).
Nonchromatographic Bioseparation Processes
In recent years, three-phase partitioning (TPP), a nonchromatographic bioseparation technology, has gained attention for the separation and purification of bioactive molecules from natural sources. This technique is applied in food, cosmetics, and medicine. Parameters such as the concentration of ammonium sulfate, content of tert-butanol, pH, and temperature are crucial in the TPP separation process. This method has applications in the separation and purification of proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds. The method is evolving and is expected to have a significant impact on the production and separation of various bioactive molecules (Yan et al., 2018).
Biomass-derived Applications in Drug Synthesis
Levulinic acid (LEV), derived from biomass, is recognized as a key building block chemical. Its derivatives, including those possibly synthesized from (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, are employed in synthesizing a variety of value-added chemicals. LEV and its derivatives have applications in drug synthesis, offering advantages such as reduced costs, cleaner reactions, and versatility in synthesis. They are used in cancer treatment, medical materials, and other medical fields, highlighting the potential of this acid and its derivatives in medicine (Zhang et al., 2021).
Potential in Biomedical Applications
Highly branched polymers based on amino acids, like (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, have received attention for biomedical applications. Due to their origin from natural amino acids, these polymers are biocompatible, biodegradable, and their degradation products are metabolizable. The unique asymmetrical AB2 structure of some amino acids facilitates the formation of branched structures. These polymers, including dendrimers, dendrigrafts, and hyperbranched polymers, have potential applications as delivery vehicles for genes and drugs, and as antiviral compounds. Research predominantly focuses on poly(L-lysine) and to a lesser extent on poly(L-glutamic acid), indicating a broad area of potential applications in non-viral gene delivery vectors and drug delivery systems (Thompson & Scholz, 2021).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
(2R,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJINEMBBQVPGY-PHDIDXHHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)N)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

